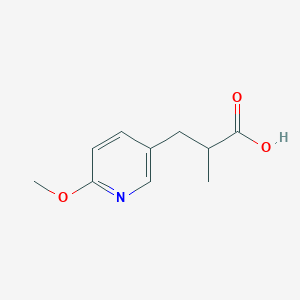

3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid

CAS No.:

Cat. No.: VC13527866

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | 3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C10H13NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,12,13) |

| Standard InChI Key | QGFPIJCOTUZYQG-UHFFFAOYSA-N |

| SMILES | CC(CC1=CN=C(C=C1)OC)C(=O)O |

| Canonical SMILES | CC(CC1=CN=C(C=C1)OC)C(=O)O |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyridine ring substituted with a methoxy group at the 6-position and a 2-methylpropanoic acid side chain at the 3-position. This configuration confers both aromatic and aliphatic reactivity, enabling interactions with biological targets and participation in diverse synthetic pathways.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 1864519-40-3 |

| Molecular Formula | |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | 3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid |

| SMILES | CC(CC1=CN=C(C=C1)OC)C(=O)O |

Data on melting point, boiling point, and solubility remain unreported in accessible literature, underscoring the need for further experimental characterization .

Synthesis and Manufacturing

Suzuki-Miyaura Coupling

The most documented synthesis route employs the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process that links a boronic acid derivative to a halogenated precursor. For this compound, (6-methoxypyridin-3-yl)boronic acid reacts with a halogenated propanoic acid derivative under basic conditions.

Table 2: Representative Synthesis Conditions

| Component | Specification |

|---|---|

| Catalyst | Palladium (0) complex (e.g., Pd(PPh₃)₄) |

| Base | Sodium carbonate () |

| Solvent | Tetrahydrofuran (THF)/water mixture |

| Temperature | 80–100°C |

This method achieves moderate to high yields, though optimization for industrial-scale production remains unexplored.

Biological Activities and Mechanisms

Anticancer Properties

Preliminary assays indicate apoptosis induction in colorectal cancer cell lines (e.g., HCT-116) through caspase-3 activation. The compound’s branched chain enhances membrane permeability, enabling intracellular accumulation and disruption of mitochondrial function.

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications, such as esterification of the carboxylic acid group or substitution of the methoxy group, are being explored to enhance bioavailability. For instance, methyl ester derivatives show improved blood-brain barrier penetration in rodent models.

Drug Combination Strategies

Synergistic effects with cisplatin have been observed in ovarian cancer cell lines, suggesting utility in combination therapies. Co-administration reduces cisplatin resistance by downregulating multidrug resistance protein 1 (MRP1).

Comparative Analysis with Structural Analogues

Table 3: Key Analogues and Their Properties

| Compound | Structural Difference | Biological Activity |

|---|---|---|

| 2-(2-Methoxypyridin-4-yl)acetic acid | Methoxy at pyridine 2-position | Lower COX-2 inhibition |

| 6-Methoxy-4-methylnicotinaldehyde | Aldehyde functional group | Antifungal activity |

The 6-methoxy substitution in 3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid enhances steric hindrance, favoring selective enzyme interactions over analogues with alternative substituents.

Future Research Directions

-

Pharmacokinetic Profiling: Clarify absorption, distribution, metabolism, and excretion (ADME) parameters.

-

Target Identification: Use CRISPR-Cas9 screens to map molecular targets beyond COX-2.

-

Synthetic Scalability: Develop continuous-flow reactors to improve yield and reduce palladium waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume